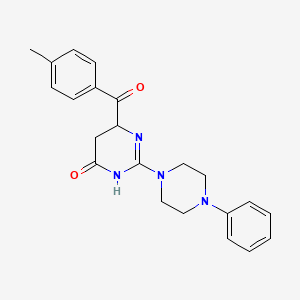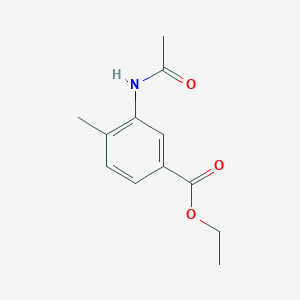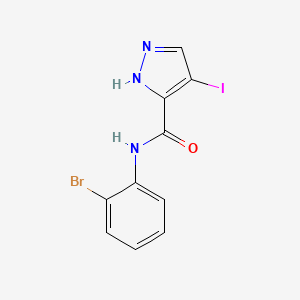
5,6-dihydroxy-2,2,9,9-tetramethyl-4,6-decadiene-3,8-dione
Vue d'ensemble
Description
5,6-dihydroxy-2,2,9,9-tetramethyl-4,6-decadiene-3,8-dione, also known as tocotrienol, is a type of vitamin E that is found in certain plant oils, such as palm oil, rice bran oil, and barley. It has been the subject of numerous scientific studies due to its potential health benefits. In
Applications De Recherche Scientifique
DNA Transformation and Biological Reactivity
The compound 5,6-dihydroxy-2,2,9,9-tetramethyl-4,6-decadiene-3,8-dione (or a closely related derivative) has been studied in the context of electron transport in biological processes. Research by Schrebler et al. (1987) investigated its role in the autooxidation under physiological conditions, revealing its involvement in DNA transformation and biological reactivity. This study highlighted the importance of redox potentials and ionization potential values in determining biological reactivity, particularly in the context of DNA transformation processes (Schrebler et al., 1987).
Synthesis for Chemical Research
Another aspect of this compound is its use in chemical synthesis. Fitzpatrick et al. (1982) focused on synthesizing 2,2,7,7-Tetramethyl-4-Octene-3,6-dione, a related compound, in an economical manner. This work underlines the compound's role as a valuable synthetic intermediate in chemical research, especially for large-scale operations (Fitzpatrick et al., 1982).
Biomarker for Renal Cell Carcinoma
In medical research, derivatives of this compound have been identified as potential biomarkers. Wang et al. (2016) discovered that certain volatile organic compounds, including derivatives of this compound, were elevated in patients with renal cell carcinoma. This highlights its potential application in non-invasive diagnostic assays for certain cancers (Wang et al., 2016).
Crystal Structure Analysis
The compound's derivatives have also been a subject of interest in structural chemistry. Studies like the one by Shi et al. (2007) have synthesized and analyzed the crystal structures of related compounds, contributing to a deeper understanding of molecular structures and their implications in various fields of chemistry (Shi et al., 2007).
Antimicrobial and Detoxification Applications
Moreover, derivatives of this compound have been utilized in creating N-halamine-coated cotton for antimicrobial and detoxificationapplications. Ren et al. (2009) synthesized a new N-halamine precursor closely related to this compound and bonded it onto cotton fabrics. This innovation demonstrated potential applications in antimicrobial efficacy and chemical detoxification, which is significant for healthcare and environmental safety (Ren et al., 2009).
Applications in Organic Synthesis
In the field of organic synthesis, the compound and its derivatives have been used as key intermediates. For example, the work by Miesen et al. (1994) involved synthesizing an optically active diketone derivative, highlighting the compound's role in the creation of molecules with specific optical properties, relevant in the development of new materials and pharmaceuticals (Miesen et al., 1994).
Solar Cell Applications
Additionally, derivatives of this compound have been explored in the development of organic solar cells. Gupta et al. (2017) synthesized a small molecular non-fullerene electron acceptor using a derivative, demonstrating its potential in enhancing the efficiency of organic solar cells (Gupta et al., 2017).
Propriétés
IUPAC Name |
(4E,6E)-5,6-dihydroxy-2,2,9,9-tetramethyldeca-4,6-diene-3,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-13(2,3)11(17)7-9(15)10(16)8-12(18)14(4,5)6/h7-8,15-16H,1-6H3/b9-7+,10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVTVSNMYNWYBJ-FIFLTTCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C(=CC(=O)C(C)(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C(/O)\C(=C/C(=O)C(C)(C)C)\O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-propoxybenzamide](/img/structure/B4681144.png)


![ethyl 2-[({[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4681170.png)
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4681177.png)
![methyl 3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylate](/img/structure/B4681184.png)

![4-[2-(propylsulfonyl)benzoyl]morpholine](/img/structure/B4681204.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4681220.png)
![4-sec-butyl-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B4681230.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4681235.png)
![5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B4681240.png)

![8-(4-propoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4681270.png)